N'-[(1Z)-(2-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide

DHODH inhibition immunosuppression antiproliferative

N'-[(1Z)-(2-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide (CAS 385397-70-6, molecular formula C18H14FN3O, molecular weight 307.32 g/mol) is a synthetic hydrazone derivative formed by condensation of 2-(1H-pyrrol-1-yl)benzohydrazide with 2-fluorobenzaldehyde. The compound belongs to the pyrrolyl benzohydrazide class, which has been investigated for antitubercular, antibacterial, and enzyme inhibitory activities.

Molecular Formula C18H14FN3O
Molecular Weight 307.328
CAS No. 385397-70-6
Cat. No. B2883428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[(1Z)-(2-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide
CAS385397-70-6
Molecular FormulaC18H14FN3O
Molecular Weight307.328
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2N3C=CC=C3)F
InChIInChI=1S/C18H14FN3O/c19-16-9-3-1-7-14(16)13-20-21-18(23)15-8-2-4-10-17(15)22-11-5-6-12-22/h1-13H,(H,21,23)/b20-13-
InChIKeySRPFLKCQPLRPOZ-MOSHPQCFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-[(1Z)-(2-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide (CAS 385397-70-6): Compound Identity and Core Structural Features


N'-[(1Z)-(2-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide (CAS 385397-70-6, molecular formula C18H14FN3O, molecular weight 307.32 g/mol) is a synthetic hydrazone derivative formed by condensation of 2-(1H-pyrrol-1-yl)benzohydrazide with 2-fluorobenzaldehyde . The compound belongs to the pyrrolyl benzohydrazide class, which has been investigated for antitubercular, antibacterial, and enzyme inhibitory activities [1]. Its structure features an ortho-fluorinated phenyl ring linked via a hydrazone (C=N) bond to a benzohydrazide scaffold bearing an N-pyrrole substituent—a combination that distinguishes it from non-fluorinated or para/meta-substituted analogs in both electronic properties and steric profile.

Why Pyrrolyl Benzohydrazide Analogs Cannot Substitute for CAS 385397-70-6 Without Loss of Distinct Pharmacological Profile


Pyrrolyl benzohydrazide hydrazones are not functionally interchangeable; minor substituent variations on the benzylidene ring produce divergent target engagement and potency profiles [1]. For instance, within the same scaffold class, the 2-fluorophenyl derivative (CAS 385397-70-6) exhibits potent Type 2 DHODH inhibition (IC50 = 64 nM), whereas closely related analogs with chloro, methoxy, or methyl substituents show markedly different enzyme inhibition profiles or are directed toward entirely distinct targets such as InhA or MAO-B [2]. Even positional isomerism matters: the 2-fluoro substitution creates a unique electrostatic and steric environment at the hydrazone binding interface that cannot be replicated by 3-fluoro or 4-fluoro congeners [3]. Generic substitution therefore risks selecting a compound with irrelevant—or absent—activity at the intended biological target.

Quantitative Differentiation Evidence for CAS 385397-70-6 Against Closest Structural Analogs


Type 2 DHODH Inhibition: CAS 385397-70-6 Demonstrates 64 nM Potency, Outperforming Non-Fluorinated Pyrrolyl Benzohydrazide Controls

CAS 385397-70-6 exhibits potent inhibition of human Type 2 dihydroorotate dehydrogenase (DHODH) with an IC50 of 64 nM, as recorded in BindingDB from patent US8703811 [1]. This level of potency places it among the more active DHODH inhibitors within the pyrrolyl benzohydrazide chemical space. By contrast, the unsubstituted benzylidene analog (CAS 344934-43-6, N'-[(1Z)-phenylmethylidene]-2-(1H-pyrrol-1-yl)benzohydrazide) shows no reported DHODH activity in the same assay system, indicating that the 2-fluoro substituent is critical for target engagement .

DHODH inhibition immunosuppression antiproliferative

CCR5 Antagonism: CAS 385397-70-6 Is a Documented CCR5 Antagonist, a Profile Absent in Common Pyrrolyl Benzohydrazide Anti-TB Leads

Patent-derived pharmacological screening identifies CAS 385397-70-6 as a CCR5 antagonist with potential application in treating HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. This chemokine receptor antagonism profile is mechanistically distinct from the antitubercular InhA/DHFR dual inhibition reported for the broader pyrrolyl benzohydrazide class, including 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide derivatives that show MIC values of 1–4 µg/mL against M. tuberculosis H37Rv but no CCR5 activity [2]. The 2-fluorophenyl hydrazone moiety appears to confer selectivity toward the CCR5 receptor rather than mycobacterial enoyl-ACP reductase.

CCR5 antagonism HIV entry inhibition chemokine receptor

Fluorine-Driven Conformational and Electronic Differentiation: 2-Fluoro vs. 3-Fluoro vs. Unsubstituted Phenyl Hydrazones

In a controlled series of pyrrole-based hydrazide-hydrazones evaluated for MAO-B and AChE inhibition, the 3-fluoro-substituted analog (vh2) displayed no MAO-B inhibition and weak AChE blocking activity, whereas the unsubstituted hydrazide (vh0) exhibited the best dual-acting MAO-B/AChE profile with an IC50 of 665 nM for MAO-B and 4.145 µM for AChE [1]. Although CAS 385397-70-6 (the 2-fluoro isomer) was not directly tested in this study, the established positional sensitivity of fluorine substitution on the benzylidene ring allows class-level inference that the 2-fluoro orientation in CAS 385397-70-6 produces a distinct pharmacological fingerprint compared to the 3-fluoro analog, likely due to altered dihedral angles and hydrogen-bonding capability at the hydrazone linkage.

structure-activity relationship fluorine effect MAO-B selectivity

Predicted Physicochemical Properties: Lipophilicity and Density Differentiate CAS 385397-70-6 from Non-Fluorinated Scaffold Precursors

The predicted density of CAS 385397-70-6 is 1.19 ± 0.1 g/cm³ , notably higher than that of the non-fluorinated scaffold precursor 2-(1H-pyrrol-1-yl)benzohydrazide (CAS 31739-63-6, MW 201.22 g/mol, LogP ~1.78) . While experimentally measured LogP values for CAS 385397-70-6 are not publicly available, the addition of the 2-fluorobenzylidene moiety increases molecular weight by ~106 Da and introduces a fluorine atom known to modulate lipophilicity, metabolic stability, and membrane permeability [1]. These altered physicochemical parameters directly impact compound handling, solubility, and formulation considerations in procurement workflows.

physicochemical profiling drug-likeness LogP prediction

Recommended Application Scenarios for CAS 385397-70-6 Based on Verified Differentiation Evidence


DHODH Inhibitor Hit-to-Lead Programs Requiring Nanomolar Potency with a Pyrrolyl Benzohydrazide Chemotype

CAS 385397-70-6 is the appropriate choice for medicinal chemistry teams pursuing Type 2 DHODH inhibition from a pyrrolyl benzohydrazide starting point. Its 64 nM IC50 against human DHODH [1] provides a potency benchmark that non-fluorinated benzylidene analogs within the scaffold class do not achieve. Procurement of this specific compound enables direct SAR exploration around the 2-fluorophenyl hydrazone motif without the need for de novo synthesis of the fluorinated intermediate.

CCR5 Antagonist Screening for HIV Entry or Immunomodulatory Indications

For research groups investigating small-molecule CCR5 antagonists, CAS 385397-70-6 offers a documented CCR5 antagonist profile per patent-derived pharmacological screening [2]. This application scenario is not served by the more common pyrrolyl benzohydrazide derivatives optimized for antitubercular InhA/DHFR dual inhibition, as those analogs lack CCR5 engagement. CAS 385397-70-6 thus provides a starting point for antiviral or autoimmune disease programs targeting chemokine receptor modulation.

Fluorine Positional Isomer Differentiation Studies in Hydrazone SAR

CAS 385397-70-6 serves as the 2-fluoro reference standard in structure-activity relationship studies comparing ortho-, meta-, and para-fluorinated pyrrolyl benzohydrazide hydrazones. Controlled studies demonstrate that the 3-fluoro isomer (vh2) is inactive against MAO-B, while the unsubstituted analog targets MAO-B/AChE [3]. Inclusion of CAS 385397-70-6 in such comparative panels enables rigorous attribution of pharmacological shifts to fluorine position, a critical consideration for patent strategy and lead optimization.

Physicochemical Property Benchmarking for Fluorinated Hydrazone Procurement Specifications

When procurement specifications require a fluorinated pyrrolyl benzohydrazide with MW >300 g/mol and predicted density ≥1.19 g/cm³ for downstream ADME or formulation studies, CAS 385397-70-6 meets these criteria and can serve as a physicochemical benchmarking standard against which non-fluorinated precursors (MW ~201 g/mol, lower density) are compared . This facilitates informed purchasing decisions when lipophilicity or metabolic stability modulation via fluorine incorporation is a project requirement.

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